molecular formula C5H5F3O3 B2867978 2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid CAS No. 1229617-60-0

2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid

Cat. No.: B2867978
CAS No.: 1229617-60-0
M. Wt: 170.087
InChI Key: DBYHTMVEZYOEKF-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid is a chemical compound with the CAS Number: 1229617-60-0 . It has a molecular weight of 170.09 . The IUPAC name for this compound is 2-hydroxy-2-(trifluoromethyl)-3-butenoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5F3O3/c1-2-4(11,3(9)10)5(6,7)8/h2,11H,1H2,(H,9,10) . This indicates the presence of 5 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms in the molecule .


Physical and Chemical Properties Analysis

This compound is a powder . It is stored at room temperature . The compound’s assay (Aqueous acid-base Titration) is ≥92.0 to ≤108.0% .

Scientific Research Applications

Chemical Transformations and Derivatives

  • Various derivatives of 2-hydroxy-3-enoic acids, including those with trifluoromethyl groups, have been used in chemical transformations like epoxidations and dihydroxylations. These processes yield diverse 2,3-dihydroxy-γ-butyrolactones with different substituents and demonstrate significant stereoselectivity (Yu & Simon, 1991).

Crystal Structure Analysis

  • The crystal structure of (Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid has been investigated, revealing hydrogen-bonded dimers with different molecular conformations. This study highlights the compound's molecular interactions and geometry (Swenson, Lu & Burton, 1997).

Synthetic Applications

  • Iminofurans, synthesized from reactions involving 2-hydroxy-4-oxobut-2-enoic acids, have potential applications in creating hydrazono-3H-furan-2-ones. These chemical reactions showcase the versatility of 2-hydroxy-3-enoic acid derivatives in organic synthesis (Komarova et al., 2011).

Electrosynthesis

  • Electrochemical oxidation of 3-hydroxy-2-trifluoromethylpropionic acid, a related compound, has been used for the synthesis of 2,3-bis(trifluoromethyl)-1,4-butanediol and 2-trifluoromethylated alcohols, demonstrating its potential in electrosynthetic applications (Kubota et al., 1987).

Inhibitor Development

  • Derivatives of 2-hydroxy-4-oxobut-2-enoic acids have been investigated for their potential as inhibitors of the kynurenine-3-hydroxylase enzyme. These compounds could be significant in developing neuroprotective agents (Drysdale et al., 2000).

Medicinal Chemistry

  • 4-Aryl-2-hydroxy-4-oxobut-2-enoic acids and their derivatives have been synthesized for medicinal applications, particularly as potent inhibitors of enzymes, highlighting their significance in pharmaceutical research (Zhu et al., 2010).

Organic Synthesis

  • The compound's derivatives have been utilized in the synthesis of carboxylic acids, esters, alcohols, and ethers containing various functional groups, demonstrating its utility in diverse organic syntheses (Hanzawa et al., 2012).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound causes severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

It is hypothesized that the compound may interact with its targets through a radical approach , but more research is needed to confirm this and to understand the resulting changes in the biological system.

Biochemical Pathways

The biochemical pathways affected by 2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid are currently unknown

Properties

IUPAC Name

2-hydroxy-2-(trifluoromethyl)but-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O3/c1-2-4(11,3(9)10)5(6,7)8/h2,11H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYHTMVEZYOEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229617-60-0
Record name 2-hydroxy-2-(trifluoromethyl)but-3-enoic acid
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